A Technical Guide to the Mechanism and Application of Bz-Nle-Lys-Arg-Arg-AMC
A Technical Guide to the Mechanism and Application of Bz-Nle-Lys-Arg-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the fluorogenic peptide substrate, Bz-Nle-Lys-Arg-Arg-AMC (Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin). It details the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in enzyme kinetics, and presents visual representations of relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, virology, and drug development.
Core Mechanism of Action
Bz-Nle-Lys-Arg-Arg-AMC is a synthetic peptide substrate designed for the sensitive and continuous assay of certain proteases.[1] The fundamental mechanism of action is based on intramolecular fluorescence quenching. The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is covalently linked to the C-terminus of the peptide sequence. In its intact state, the fluorescence of the AMC group is minimal. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and AMC, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of enzymatic activity and can be monitored in real-time to determine enzyme kinetics.[1]
The peptide sequence, Nle-Lys-Arg-Arg, is designed to mimic the natural cleavage sites of specific proteases, particularly those that recognize and cleave after basic amino acid residues.[1] This specificity makes it a valuable tool for studying enzymes such as viral serine proteases and cellular cathepsins.
Quantitative Data: Enzyme Kinetics
The following table summarizes the kinetic parameters for the hydrolysis of Bz-Nle-Lys-Arg-Arg-AMC and similar substrates by various proteases. This data is crucial for comparative studies and for designing experiments with appropriate substrate concentrations.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Reference |
| Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | Bz-Nle-Lys-Arg-Arg-AMC | 8.6 | 2.9 | >3.37 x 105 | Not Specified | [2] |
| Yellow Fever Virus NS3 Protease | Bz-Nle-Lys-Arg-Arg-AMC | 14.6 | 0.111 | 7.6 x 103 | Not Specified | [2][3] |
| Cathepsin B | Z-Nle-Lys-Arg-AMC | Not Specified | Not Specified | High | 4.6 and 7.2 | [4] |
Note: The kcat/Km value for DEN4 NS2B-NS3 protease with Bz-Nle-Lys-Arg-Arg-AMC is over 800-fold higher than that for the commonly used substrate Boc-Gly-Arg-Arg-AMC, highlighting its superior efficiency.[2] For Cathepsin B, while specific Km and kcat values with the exact "Bz" derivative were not found, the "Z" derivative (Z-Nle-Lys-Arg-AMC) shows high catalytic efficiency over a broad pH range.[4]
Experimental Protocols
This section provides a detailed protocol for a standard protease activity assay using Bz-Nle-Lys-Arg-Arg-AMC to determine enzyme kinetics.
Materials
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Bz-Nle-Lys-Arg-Arg-AMC hydrochloride (Solid)[5]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)[6]
-
Purified enzyme of interest (e.g., Dengue virus NS2B-NS3 protease, Cathepsin B)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 340-360 nm and emission at 440-460 nm[5]
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve the solid Bz-Nle-Lys-Arg-Arg-AMC in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.[7] Avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: Dilute the purified enzyme to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically but should be low enough to ensure the initial reaction velocity is linear over the measurement period.
-
Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km value.
Assay Procedure
-
Plate Setup:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 20 µL of the enzyme working solution to the sample wells.
-
For negative control wells (no enzyme), add 20 µL of assay buffer.
-
-
Reaction Initiation: To each well, add 30 µL of the substrate working solution to initiate the reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the desired temperature (e.g., 37°C). Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for a period of 15-30 minutes.
Data Analysis
-
Calculate Initial Velocity (v0): For each substrate concentration, plot fluorescence intensity versus time. The initial velocity (v0) is the slope of the linear portion of this curve.
-
Convert Fluorescence to Molarity: Create a standard curve using known concentrations of free AMC to convert the rate of change in fluorescence (RFU/s) to the rate of product formation (M/s).
-
Determine Km and Vmax: Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Calculate kcat: The turnover number (kcat) can be calculated using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of Bz-Nle-Lys-Arg-Arg-AMC.
Enzymatic Cleavage of Bz-Nle-Lys-Arg-Arg-AMC
Caption: Enzymatic cleavage of the substrate releases the fluorescent AMC moiety.
Dengue Virus NS2B-NS3 Protease Signaling in Host Cell
Caption: Dengue virus NS2B-NS3 protease evades the host immune response.
Cathepsin B Signaling Pathways
Caption: Cathepsin B's role in inflammation and apoptosis upon lysosomal release.
Experimental Workflow for Enzyme Kinetics
Caption: A streamlined workflow for enzyme kinetic analysis using Bz-Nle-Lys-Arg-Arg-AMC.
References
- 1. Purchase Directly from Bz-Nle-Lys-Arg-Arg-AMC | China Bz-Nle-Lys-Arg-Arg-AMC Supplies [liwei-peptide.com]
- 2. Bachem Bz-Nle-Lys-Arg-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. escholarship.org [escholarship.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
